2-Methoxy-4-(trifluoromethyl)pyridin-3-ol 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1227575-33-8
VCID: VC2746821
InChI: InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3
SMILES: COC1=NC=CC(=C1O)C(F)(F)F
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol

CAS No.: 1227575-33-8

VCID: VC2746821

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol - 1227575-33-8

Description

2-Methoxy-4-(trifluoromethyl)pyridin-3-ol is a compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. Despite its similarity to other pyridine derivatives, such as 2-Methoxy-4-(trifluoromethyl)pyridine, detailed information on this specific compound is limited. This article aims to compile available data and insights into its properties and potential applications.

Biological Activities

Research into pyridine derivatives often focuses on their antimicrobial and anti-inflammatory properties. While specific studies on 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol are scarce, related compounds have shown promise in these areas.

Synthesis and Applications

The synthesis of pyridine derivatives typically involves complex organic reactions. For compounds like 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol, synthesis might involve the modification of existing pyridine structures through reactions that introduce the methoxy and trifluoromethyl groups, followed by hydroxylation.

Safety and Handling

Given the potential hazards associated with organic compounds, handling 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol requires caution. General precautions for organic chemicals include wearing protective gear and ensuring good ventilation.

CAS No. 1227575-33-8
Product Name 2-Methoxy-4-(trifluoromethyl)pyridin-3-ol
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name 2-methoxy-4-(trifluoromethyl)pyridin-3-ol
Standard InChI InChI=1S/C7H6F3NO2/c1-13-6-5(12)4(2-3-11-6)7(8,9)10/h2-3,12H,1H3
Standard InChIKey YXCCMXXVPZFYEV-UHFFFAOYSA-N
SMILES COC1=NC=CC(=C1O)C(F)(F)F
Canonical SMILES COC1=NC=CC(=C1O)C(F)(F)F
PubChem Compound 118704358
Last Modified Aug 16 2023

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